![molecular formula C7HCl7 B14431108 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 79480-82-3](/img/structure/B14431108.png)
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7-Heptachlorobicyclo[221]hepta-2,5-diene is a chlorinated bicyclic compound with a unique structure It belongs to the class of polycyclic chlorinated hydrocarbons, which are known for their stability and resistance to degradation
Méthodes De Préparation
The synthesis of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene typically involves the chlorination of bicyclo[2.2.1]hepta-2,5-diene. One common method is the reaction of hexachlorocyclopentadiene with acetylene under pressure . This reaction results in the formation of the desired heptachlorinated product. Industrial production methods often involve similar chlorination reactions, utilizing large-scale reactors and controlled conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chlorinated organic compounds.
Medicine: Its derivatives are being explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets such as enzymes and receptors. The chlorinated structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, including disruption of cellular processes and inhibition of viral replication.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be compared to other similar compounds, such as:
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has one less chlorine atom and exhibits slightly different chemical properties and reactivity.
1,3,5,6,7-Pentachlorobicyclo[3.2.0]hepta-3,6-dien-2-one: Another chlorinated bicyclic compound with different substitution patterns and applications.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79480-82-3 |
|---|---|
Formule moléculaire |
C7HCl7 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7-heptachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7HCl7/c8-1-2(9)7(14)4(11)3(10)6(1,13)5(7)12/h5H |
Clé InChI |
IZNVNYXWWKHUIV-UHFFFAOYSA-N |
SMILES canonique |
C1(C2(C(=C(C1(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
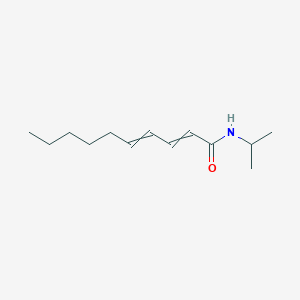
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
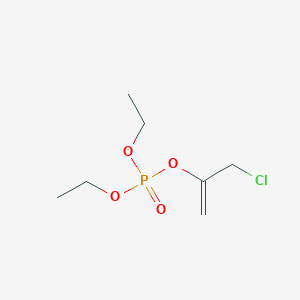

![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
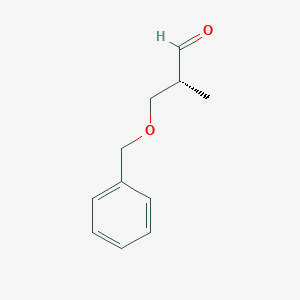
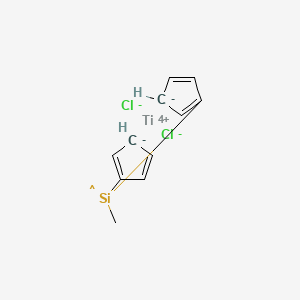
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
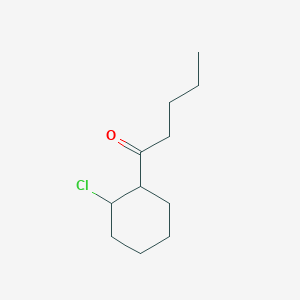
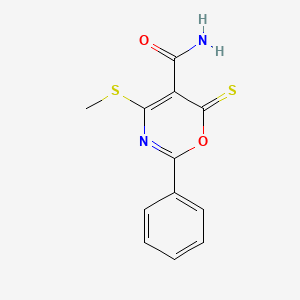
![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
